3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

Lipophilicity Oxazolidinone ADME

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one (CAS 113854-98-1) is a synthetic small molecule belonging to the oxazolidinone class, characterized by a 4-oxazolidinone core N-substituted with a 4-(octylamino)butyl side chain (C15H30N2O2, MW 270.41 g/mol). Oxazolidinones are primarily recognized as bacterial protein synthesis inhibitors that bind the 50S ribosomal subunit ; however, their N-substitution pattern governs target selectivity, with certain derivatives also exhibiting affinity for GPCR targets such as the α1A adrenergic receptor.

Molecular Formula C15H30N2O2
Molecular Weight 270.41 g/mol
CAS No. 113854-98-1
Cat. No. B12884484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one
CAS113854-98-1
Molecular FormulaC15H30N2O2
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCCCCCCCNCCCCN1COCC1=O
InChIInChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3
InChIKeyBCLRRDQXGJJQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one (CAS 113854-98-1): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one (CAS 113854-98-1) is a synthetic small molecule belonging to the oxazolidinone class, characterized by a 4-oxazolidinone core N-substituted with a 4-(octylamino)butyl side chain (C15H30N2O2, MW 270.41 g/mol) [1]. Oxazolidinones are primarily recognized as bacterial protein synthesis inhibitors that bind the 50S ribosomal subunit [2]; however, their N-substitution pattern governs target selectivity, with certain derivatives also exhibiting affinity for GPCR targets such as the α1A adrenergic receptor [3]. The computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 41.6 Ų, and a single hydrogen bond donor distinguish this compound from the clinically dominant oxazolidinones (e.g., linezolid, TPSA ≈ 87 Ų), creating a significantly more lipophilic profile that alters membrane partitioning and biological distribution in ways that are not interchangeable with more polar analogs [1].

Why Generic Oxazolidinone Interchange Fails for 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one


Oxazolidinones are not a monolithic commodity: the N-substituent on the oxazolidinone ring is the primary driver of both target engagement and ADME properties. Clinical agents such as linezolid and tedizolid feature compact, polar acetamidomethyl and hydroxymethyl substituents that are essential for ribosomal binding in Gram-positive bacteria [1]. Substituting these with a long-chain 4-(octylamino)butyl moiety, as in CAS 113854-98-1, produces a large shift in lipophilicity (ΔXLogP3 ≈ +2.5 vs. linezolid) and a nearly 50% reduction in TPSA, fundamentally altering solubility, protein binding, and membrane transit [2]. Published SAR from the oxazolidinone class demonstrates that antibacterial activity declines sharply when the N-substituent exceeds a critical size and lipophilicity threshold, while affinity for entirely different targets (e.g., α-adrenergic receptors) can emerge [3]. Consequently, CAS 113854-98-1 cannot be assumed to substitute for any other oxazolidinone—whether as an antibacterial tool compound, a pharmacological probe, or a synthetic intermediate—without direct, comparative experimental validation.

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one vs. Linezolid and Tedizolid for Membrane-Dependent Assays

In lipophilicity-driven experimental systems (e.g., membrane permeability assays, logD-dependent bacterial uptake models), CAS 113854-98-1 displays a computed XLogP3 of 3.2, which is approximately 2.5 log units higher than linezolid (XLogP3 ≈ 0.7) and over 2 log units higher than tedizolid (XLogP3 ≈ 0.9) [1]. Simultaneously, its TPSA of 41.6 Ų is 52% lower than linezolid's 87.4 Ų, substantially reducing desolvation penalty for membrane insertion [1][2]. These physicochemical differences are not incremental; they place the compound in a different permeability class (predicted high passive membrane permeability) compared to the low-permeability clinical oxazolidinones [3].

Lipophilicity Oxazolidinone ADME XLogP3 TPSA

TPSA and Hydrogen-Bonding Capacity: Structural Basis for Divergent Solubility and Formulation Requirements vs. Polar Oxazolidinones

The single hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) of CAS 113854-98-1, combined with low TPSA (41.6 Ų), indicate profoundly different aqueous solubility behavior compared to polar oxazolidinones like linezolid (HBD = 2, TPSA = 87.4 Ų) or the more extensively H-bonded radezolid (HBD ≈ 3) [1][2]. The compound lies well below the commonly referenced TPSA threshold of 60–70 Ų for favorable oral absorption, placing it in a physicochemical space more typical of CNS-penetrant compounds than of traditional antibiotics [3]. In procurement terms, this means that identical formulation protocols (e.g., aqueous buffers for MIC assays, saline for IV administration) cannot be assumed to yield comparable solution concentrations or stability.

Solubility TPSA Hydrogen bonding Formulation Drug delivery

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Costs vs. Rigid Oxazolidinone Scaffolds

With 12 rotatable bonds, CAS 113854-98-1 possesses approximately 3-fold greater conformational freedom than linezolid (4 rotatable bonds) and over 5-fold greater than the more rigid tedizolid scaffold [1]. In molecular recognition events, each freely rotatable bond can contribute an estimated entropic cost of 3–5 kJ/mol upon binding [2]. This property is a critical differentiator: even if the octylamino side chain enables productive hydrophobic contacts with a target, the entropic penalty for constraining 12 rotatable bonds upon binding will substantially reduce net binding free energy relative to more rigid oxazolidinones with comparable hydrophobic surface area [3]. For any screening campaign, this compound will exhibit a fundamentally different enthalpy–entropy compensation profile than low-rotatable-bond oxazolidinones.

Conformational flexibility Entropic penalty Binding affinity Molecular recognition Oxazolidinone

Absence of Antibacterial Potency Data and Inferred Class Divergence from Oxazolidinone SAR

No published minimum inhibitory concentration (MIC) data exist for CAS 113854-98-1 against any bacterial strain as of May 2026. However, extensive oxazolidinone SAR literature establishes that large, lipophilic N-substituents substantially reduce or eliminate ribosomal binding and antibacterial activity [1]. Specifically, N-alkyl chains exceeding 4–5 carbons in length have been shown to cause >10-fold loss in antibacterial potency compared to the acetamidomethyl-substituted reference, consistent with steric exclusion from the ribosomal A-site pocket [2][3]. The octylamino side chain of CAS 113854-98-1 (effective N-substituent length ≈ 8 carbons plus amine spacer) far exceeds this tolerated range, predicting that the compound will lack clinically meaningful ribosomal binding. Procurement as an 'antibacterial oxazolidinone' is therefore unsupported; the compound's value proposition, if any, must reside in non-ribosomal target engagement or as a synthetic intermediate.

Antibacterial SAR Oxazolidinone MIC Structure-activity relationship

Synthetic Intermediate vs. Bioactive Agent: Procurement Pathway Divergence Based on Intended Use

The commercially available purity specification for CAS 113854-98-1 is typically reported as 97% . This purity level, combined with the absence of biological annotation in authoritative databases (PubChem contains no bioassay data; ChEMBL has no entry), indicates that the current supply chain positions this compound as a synthetic building block or research intermediate, not as a validated bioactive probe [1]. This contrasts with oxazolidinones supplied as reference standards for antibacterial assays (e.g., USP-grade linezolid, purity ≥ 99.5%, with certified impurity profiles). In procurement, this distinction is critical: a 97% purity intermediate may contain residual amine precursors or N-alkylated byproducts that are inactive or confounding in biological assays but irrelevant in synthetic applications. The procurement decision must therefore bifurcate based on use-case: synthetic chemistry users may accept standard purity, while biological evaluation requires additional purification and analytical characterization.

Synthetic intermediate Building block Oxazolidinone synthesis Procurement Purity specification

Differential Target Potential: GPCR vs. Ribosomal Engagement Deduced from N-Substituent SAR Landscape

Patent literature demonstrates that oxazolidinones bearing lipophilic N-substituents structurally analogous to the 4-(octylamino)butyl group of CAS 113854-98-1 exhibit selective antagonism at the human α1A adrenergic receptor, a GPCR target unrelated to the ribosomal binding of antibacterial oxazolidinones [1]. Specifically, US 8,759,365 B2 discloses oxazolidinone compounds where lipophilic N-alkyl/arylalkyl substituents confer Ki values in the nanomolar range at α1A, while compounds with compact polar substituents (e.g., acetamidomethyl) show no such activity [1][2]. The structural alignment of CAS 113854-98-1 with the GPCR-active scaffold—particularly the long alkylamine side chain—suggests potential α1A engagement that would be absent in linezolid or tedizolid. Conversely, the same structural feature that enables GPCR binding is precisely what SAR literature shows to be incompatible with ribosomal A-site occupancy [3]. This dual SAR signal means that CAS 113854-98-1 occupies a distinct target-selectivity niche that is non-overlapping with classical oxazolidinone antibiotics, and its biological characterization must be interpreted through the GPCR pharmacology lens, not the antibacterial one.

GPCR α1A adrenergic receptor Target selectivity Oxazolidinone SAR

Evidence-Based Application Scenarios for 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one (CAS 113854-98-1)


Synthetic Chemistry: Late-Stage Diversification Intermediate for N-Substituted Oxazolidinone Libraries

CAS 113854-98-1 serves as a late-stage diversification intermediate in oxazolidinone library synthesis, where the secondary amine in the side chain provides a functional handle for further derivatization (e.g., acylation, sulfonylation, reductive amination). Its 97% purity specification is adequate for most synthetic transformations, and its high lipophilicity (XLogP3 = 3.2) facilitates purification by standard silica chromatography in organic solvent systems [1]. Key procurement consideration: confirm storage at 4 °C as recommended by vendors to maintain amine stability; request batch-specific NMR and LCMS certificates to verify the integrity of the octylamino side chain [1].

GPCR Pharmacology: α1A Adrenergic Receptor Screening with N-Alkylamino Oxazolidinones

Based on patent SAR showing that lipophilic N-substituted oxazolidinones engage the α1A adrenergic receptor with nanomolar affinity [2], CAS 113854-98-1 is rationally positioned for inclusion in α1A antagonist screening panels. Unlike linezolid, which is expected to show no α1A binding, CAS 113854-98-1's octylamino side chain aligns with the pharmacophore for α1A antagonism. Procurement for this application requires (a) repurification to ≥98% purity by preparative HPLC to eliminate confounding amine impurities and (b) independent verification of α1A binding in a radioligand displacement assay (e.g., [³H]prazosin competition in CHO-α1A membranes) before generating comparative SAR data [2].

Membrane Permeability Model Compound: Calibration Standard for High-Lipophilicity, Low-TPSA Chemical Space

With TPSA = 41.6 Ų and XLogP3 = 3.2, CAS 113854-98-1 occupies a physicochemical space (high membrane permeability, moderate lipophilicity) that is useful as a calibration compound in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability models [1][3]. Its single HBD and low TPSA distinguish it from the more polar oxazolidinones commonly used as permeability controls. Procurement specification: request melting point data and DMSO solubility to prepare consistent stock solutions; ensure compound identity is confirmed by HRMS prior to establishing as a laboratory reference [1].

Physicochemical Comparator for Oxazolidinone Analog Series in ADME Profiling

In ADME structure–property relationship (SPR) studies, CAS 113854-98-1 provides a data point at the extreme lipophilic end of the oxazolidinone property space (XLogP3 = 3.2 vs. typical oxazolidinone drug space XLogP3 < 1.0). Its inclusion in a comparator set alongside linezolid (XLogP3 ≈ 0.7), tedizolid (XLogP3 ≈ 0.9), and radezolid enables the construction of logD-dependent metabolic stability, plasma protein binding, and CYP inhibition models [1][3]. Procurement for this application must specify: (a) exact logD7.4 measurement rather than relying on computed XLogP3 and (b) DMSO stock concentration verification to ensure consistent compound loading across the analog series [1].

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